molecular formula H3PO3<br>H3O3P B078027 Phosphorous acid CAS No. 10294-56-1

Phosphorous acid

Cat. No. B078027
CAS RN: 10294-56-1
M. Wt: 81.996 g/mol
InChI Key: OJMIONKXNSYLSR-UHFFFAOYSA-N
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Patent
US05412134

Procedure details

A mixture of (2S-trans)-2,3-bis[(benzyloxy)methyl]cyclobutanone (0.25 g., 0.806 mmole), iridium tetrachloride (0.016 g., 0.0483 mmole), phosphorous acid (0.397 g., 4.84 mmole) and water (0.3 ml.) in isopropanol (3 ml.) was refluxed overnight. The solvent was evaporated on a rotary evaporator. The residue was taken up in ethyl acetate and washed successively with 10% hydrochloric acid, brine, and 5% sodium bicarbonate. The organic layer was dried (magnesium sulfate) and the solvent was evaporated to give [1S-(1α,2β,3β)]-3-hydroxy-1,2-cyclobutanedimethanol, dibenzyl ether; TLC (40% ethyl acetate/hexane) Rf =0.51.
Name
(2S-trans)-2,3-bis[(benzyloxy)methyl]cyclobutanone
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.397 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.016 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[CH2:9][C@@H:10]1[C@@H:13]([CH2:14][O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:12][C:11]1=O)C1C=CC=CC=1.P(O)(O)O.O.[CH:29](O)(C)C>[Ir](Cl)(Cl)(Cl)Cl>[CH2:16]([O:15][CH2:14][C:13]1[CH:10]=[CH:9][CH:29]=[CH:11][CH:12]=1)[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1

Inputs

Step One
Name
(2S-trans)-2,3-bis[(benzyloxy)methyl]cyclobutanone
Quantity
0.25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC[C@H]1C(C[C@@H]1COCC1=CC=CC=C1)=O
Name
Quantity
0.397 g
Type
reactant
Smiles
P(O)(O)O
Name
Quantity
0.3 mL
Type
reactant
Smiles
O
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
0.016 g
Type
catalyst
Smiles
[Ir](Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated on a rotary evaporator
WASH
Type
WASH
Details
washed successively with 10% hydrochloric acid, brine, and 5% sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.